molecular formula C10H13N3O B2868399 (E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one CAS No. 524051-67-0

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one

Cat. No.: B2868399
CAS No.: 524051-67-0
M. Wt: 191.234
InChI Key: OYOQZLWSVVQXBK-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one is a chemical compound that features a pyridine ring substituted with an amino group and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one typically involves the reaction of 3-aminopyridine with an appropriate enone precursor under controlled conditions. One common method involves the condensation of 3-aminopyridine with a β-keto ester, followed by dehydration to form the enone structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding diketones.

    Reduction: The enone can be reduced to form saturated ketones or alcohols.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of saturated ketones or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s enone moiety can also participate in Michael addition reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-7(6-8(2)14)13-10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3,(H,12,13)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQZLWSVVQXBK-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C)/NC1=C(C=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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